molecular formula C14H11IO B1324070 2-Iodo-2'-methylbenzophenone CAS No. 951887-15-3

2-Iodo-2'-methylbenzophenone

Cat. No. B1324070
M. Wt: 322.14 g/mol
InChI Key: TXQMIDCLTZTGPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Iodo-2’-methylbenzophenone” is represented by the linear formula C14H11IO . Unfortunately, the specific structural analysis of this compound is not available in the searched resources.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Iodo-2’-methylbenzophenone” are not detailed in the available resources, it’s worth noting that organic iodides can participate in a variety of reactions, including nucleophilic substitution, elimination, reduction, and the formation of organometallics .

Scientific Research Applications

Photochemical Studies

  • Photoenolization Mechanism : The photoenolization of 2-methylbenzophenone, a related compound, has been investigated. This process involves the creation of transient absorption in solutions like ethanol and dioxane. These studies provide insights into the behavior of similar compounds under light exposure (Ujiie, Kikuchi, & Kokubun, 1979).

  • Photoreactor Performance : The use of microfluidic photoreactors for light-driven reactions of 2-methylbenzophenones, a chemically related group, has been shown to significantly improve yields and reaction rates. This demonstrates potential for enhancing photochemical reactions in a controlled environment (Mateos et al., 2018).

Chemical Synthesis and Applications

  • Synthesis of Complex Ligands : The reaction of 2-iodo-3-nitrophenol with methylene iodide and subsequent steps leads to the synthesis of novel C2-symmetric ligands. This demonstrates the use of 2-iodo compounds in creating complex molecules for potential applications in asymmetric synthesis and catalysis (Panunzi, Tuzi, & Tingoli, 2010).

  • Enantioselective Electrodes : Research on the electrochemical reduction of 4-methylbenzophenone, a structurally related compound, has shown potential in producing enantioselective electrodes. This can be significant in developing asymmetric synthesis methods and chiral recognition processes (Schwientek, Pleus, & Hamann, 1999).

Photochemical Reaction Dynamics

  • Electron-Laser Dual Beam Irradiation : Studies on 2-methylbenzophenone using pulse radiolysis and laser flash photolysis reveal insights into the transient states and reaction dynamics under irradiation. This research contributes to understanding the photophysics and photochemistry of benzophenone derivatives (Ishida, Yamamoto, & Takamuku, 1992).

  • Laser Spectroscopy Studies : Investigation of 2-methylbenzophenone's photoenolization using picosecond and nanosecond laser spectroscopy provides detailed insights into the transient absorption spectra and lifetimes of different photoproducts. This is crucial for understanding the photoreactivity of similar benzophenones (Nakayama et al., 1984).

Molecular and Crystal Structure Analysis

  • Molecular and Crystal Structure Analysis : Research on various methylbenzophenones, including their enthalpies of formation and vaporization, provides essential data on the thermodynamics and stability of these compounds. This information is critical for their application in various scientific fields (Silva et al., 2006).

properties

IUPAC Name

(2-iodophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQMIDCLTZTGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-2'-methylbenzophenone

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